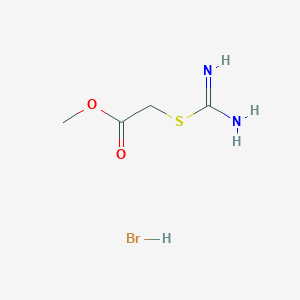

![molecular formula C9H5ClF2N2S2 B6349958 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1326812-58-1](/img/structure/B6349958.png)

5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a chemical compound with the molecular formula C9H5ClF2N2S2 . It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-thiadiazole ring substituted with a chloro group at the 5-position and a [(3,4-difluorophenyl)methyl]sulfanyl group at the 3-position .科学的研究の応用

5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole has been studied extensively for its potential applications in drug synthesis and development. It has been found to act as a ligand for the coordination of transition metals, such as copper and nickel, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of several drug candidates, such as the anti-cancer drug FK-228 and the anti-fungal drug FK-966. In addition, this compound has been used in the synthesis of several other small molecules, such as the anti-inflammatory drug FK-941 and the anti-viral drug FK-844.

作用機序

Target of Action

The primary targets of the compound “5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole” are currently unknown

Mode of Action

It’s known that the compound belongs to the thiazole class, which has been associated with diverse biological activities .

Biochemical Pathways

Thiazoles, the class to which this compound belongs, have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Result of Action

Thiazoles have been associated with a range of biological activities, suggesting that this compound may have multiple effects at the cellular level .

実験室実験の利点と制限

The main advantage of using 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole in lab experiments is its ability to act as a ligand for the coordination of transition metals, such as copper and nickel, and as a catalyst in organic reactions. This makes it a useful building block for the synthesis of more complex molecules with desired properties. However, it is important to note that this compound is a small molecule and may not be suitable for larger-scale synthesis. In addition, the effects of this compound on biochemical and physiological processes have not yet been studied in detail, so caution should be taken when using it in experiments.

将来の方向性

The potential applications of 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole are vast and there is still much to be explored. Future research should focus on further studying its ability to act as a ligand for the coordination of transition metals and as a catalyst in organic reactions. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound and to explore its potential uses in drug synthesis and development. Finally, further research should be conducted to explore the potential of this compound for larger-scale synthesis.

合成法

The synthesis of 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a two-step process. The first step involves the reaction of 4-chloro-3-methyl-2-thiophenecarboxaldehyde with 3,4-difluorobenzylchloride in the presence of a base, such as sodium hydroxide, to give the intermediate 4-chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-2-thiophenecarboxaldehyde. The second step involves the addition of sodium sulfide to the intermediate to give this compound as the final product.

特性

IUPAC Name |

5-chloro-3-[(3,4-difluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2S2/c10-8-13-9(14-16-8)15-4-5-1-2-6(11)7(12)3-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGVIDEYKGJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=NSC(=N2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349877.png)

![{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349887.png)

![{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349889.png)

![[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6349895.png)

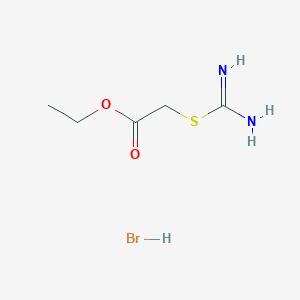

![{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349897.png)

![{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349907.png)

![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)

![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349918.png)

![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)

![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)

![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)

![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)